2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- is a heterocyclic organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom. Its molecular formula is C₇H₈O₃, and it has a molecular weight of approximately 140.14 g/mol . This compound is part of the pyran family, which includes various derivatives known for their diverse biological activities and synthetic applications.
The structure of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- features an acetyl group at the fifth position, a methoxy group at the fourth position, and a methyl group at the sixth position of the pyran ring. This unique arrangement contributes to its chemical reactivity and potential biological effects.
These reactions highlight its versatility as a building block in organic synthesis.
The biological activity of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-. Key approaches include:
The applications of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- span several fields:
Interaction studies involving 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl- focus on its reactivity with biological macromolecules and other small molecules. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts.
Research indicates that interactions with proteins and nucleic acids can influence the compound's pharmacokinetics and pharmacodynamics, making these studies crucial for understanding its efficacy and safety profile .
Similar compounds to 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-, include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl | Acetyl, methoxy, methyl groups | Antimicrobial, antitumor |
| 4-Methoxy-6-methylpyran-2-one | Methoxy and methyl groups only | Limited data on biological activity |
| Methyltriacetolactone | Triacetate structure | Potentially different pharmacological effects |
| Various 5-acetylpyranone Derivatives | Different substituents on the pyran ring | Varies based on specific derivative |
This comparison illustrates the uniqueness of 2H-Pyran-2-one, 5-acetyl-4-methoxy-6-methyl-, particularly in its combination of functional groups that contribute to its distinctive chemical behavior and biological activities.